molecular formula C15H19F3N2O2 B10971395 N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide

N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide

Cat. No.: B10971395
M. Wt: 316.32 g/mol
InChI Key: ITTWDAPRZKRLHA-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide: is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzamide group substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-(morpholinopropyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted products where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry: N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features can be exploited to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

    N-(3-Chloropropyl)morpholine: This compound features a chloropropyl group instead of a trifluoromethyl group, which can affect its reactivity and biological activity.

    N-(3-Morpholinopropyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    3-(Trifluoromethyl)benzamide: Does not contain the morpholine ring, which can influence its interactions with biological targets.

Uniqueness: N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination of structural features imparts distinct chemical, physical, and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)13-4-1-3-12(11-13)14(21)19-5-2-6-20-7-9-22-10-8-20/h1,3-4,11H,2,5-10H2,(H,19,21)

InChI Key

ITTWDAPRZKRLHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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